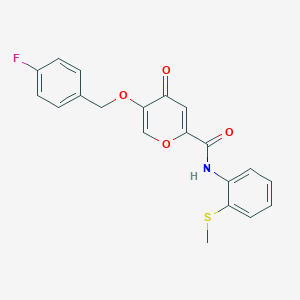
(E)-N-(sec-butyl)-3-(2,5-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(sec-butyl)-3-(2,5-dimethoxyphenyl)acrylamide, also known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained popularity in recent years due to its potent hallucinogenic effects. The purpose of
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Acrylamide Derivatives
Acrylamide derivatives, including N-alkyl acrylamides, have been instrumental in the development of polymers, such as polyacrylamide, with wide-ranging applications in soil conditioning, wastewater treatment, and as solid supports for protein separation by electrophoresis. The chemistry and biochemistry of these compounds, including their formation, analysis, metabolism, and toxicology, have been a subject of significant research interest. Studies have highlighted the need for a better understanding of acrylamide's formation in food and its impact on human health due to its presence in processed foods and potential exposure from environmental sources (Friedman, 2003).
Applications in Polymer Science
Acrylamide derivatives are pivotal in polymer science, particularly in the synthesis of hydrophobic acrylamide derivatives through processes like reversible addition–fragmentation chain transfer (RAFT) polymerization. This method allows for controlled polymerization, yielding polymers with specific molecular weights and properties suitable for various industrial and biomedical applications. Such polymers have been explored for use in drug delivery systems and as materials for environmental remediation (Lambert et al., 2005).
Environmental and Analytical Applications
The environmental fate and neurotoxicity of acrylamide and polyacrylamide have been reviewed, considering their high mobility in soil and groundwater, biodegradability, and the potential for neurotoxic effects in humans and animals. Such reviews are crucial for understanding the environmental impact of these compounds and guiding safe industrial practices (Smith & Oehme, 1991).
Molecular Docking and DFT Studies
Recent studies have also focused on the molecular docking and density functional theory (DFT) analyses of acrylamide derivatives. These studies aim to understand the molecular interactions and properties of acrylamide compounds, which can inform their potential biological activities and applications in designing new materials and drugs (Shukla et al., 2020).
Propiedades
IUPAC Name |
(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-6-12-10-13(18-3)7-8-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOJHYMFAWWHHI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

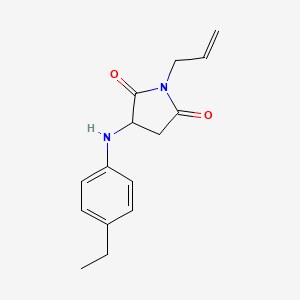
![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)
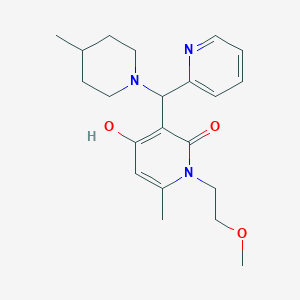
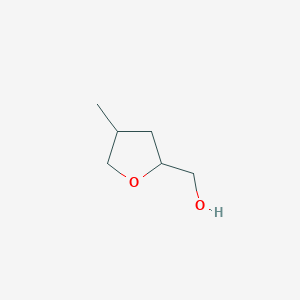
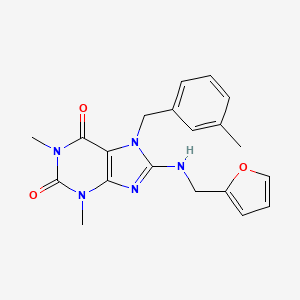
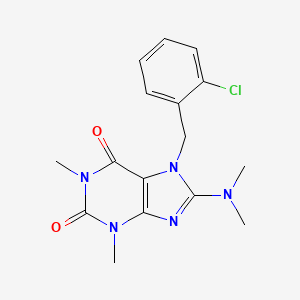
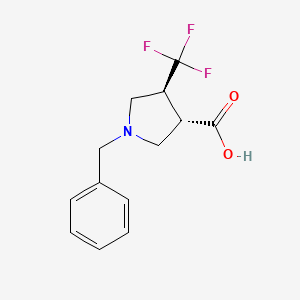
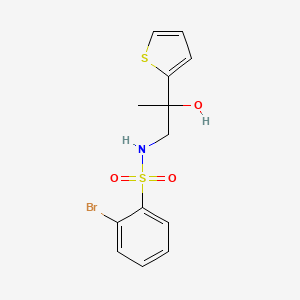
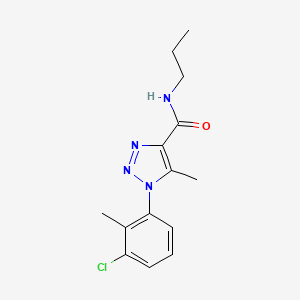

![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)
